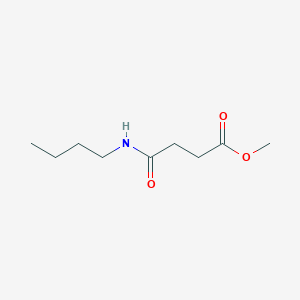

Methyl 4-(butylamino)-4-oxobutanoate

Description

Methyl 4-(butylamino)-4-oxobutanoate is a substituted oxobutanoate ester featuring a butylamino group at the 4-position. This compound is synthesized via desaturation of methyl 4-(dibutylamino)-4-oxobutanoate using FeCl₂, NaI, phenyliodine diacetate (PIDA), and sodium azide (NaN₃) in ethyl acetate at 80°C under argon. The reaction yields 42% of the product as a colorless liquid, existing as two rotamers in a ~2.4:1 ratio . Its structural flexibility and functional groups make it relevant in medicinal chemistry, particularly for studying enzymatic inhibition or metabolic pathways.

Properties

CAS No. |

101871-32-3 |

|---|---|

Molecular Formula |

C9H17NO3 |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

methyl 4-(butylamino)-4-oxobutanoate |

InChI |

InChI=1S/C9H17NO3/c1-3-4-7-10-8(11)5-6-9(12)13-2/h3-7H2,1-2H3,(H,10,11) |

InChI Key |

RMDGZWYDWSLLQY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)CCC(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl 4-(4′-Chloro-[1,1′-Biphenyl]-4-yl)-4-Oxobutanoate

- Structure : Contains a 4-chlorobiphenyl substituent.

- Synthesis: Produced via Suzuki coupling of 2-(4-chloro-1,1′-biphenyl)-4-ylmethyl alcohol with methyl 4-chloro-4-oxobutanoate under PdCl₂ catalysis. Yield: 77% .

- Key Properties : Exhibits anti-inflammatory activity as a COX-2 inhibitor. NMR data (¹H and ¹³C) confirm aromatic protons (δ 7.6–7.8 ppm) and ester carbonyl (δ 172.3 ppm) .

- Differentiation: The bulky biphenyl group enhances COX-2 selectivity compared to the smaller butylamino group in the target compound.

Methyl 4-(Bis(2-Hydroxyethyl)Amino)-4-Oxobutanoate

- Structure: Features a bis(2-hydroxyethyl)amino substituent.

- Synthesis: Prepared by reacting methyl 4-chloro-4-oxobutanoate with diethanolamine in THF and triethylamine. Purified via column chromatography .

- Applications : Used as a branching agent in poly(butylene adipate-co-terephthalate) (PBAT) synthesis to modify polymer crystallinity .

- Differentiation : Hydroxyethyl groups enable hydrogen bonding, critical for polymer branching, unlike the hydrophobic butyl chain in the target compound.

Methyl 4-(Indolin-1-yl)-4-Oxobutanoate

- Structure : Substituted with an indoline moiety.

- Synthesis: Formed by reacting methyl 4-chloro-4-oxobutanoate with indoline in pyridine at 50°C. Yield: 61% .

- Applications: Studied as a covalent inhibitor of Notum, a Wnt-signaling regulator .

- Differentiation: The aromatic indoline group enhances π-π stacking in enzyme active sites, unlike the aliphatic butylamino group.

Methyl 4-(2-Fluoroanilino)-4-Oxobutanoate

Methyl 4-[4-(Azepane-1-Sulfonyl)Anilino]-4-Oxobutanoate

- Structure : Includes an azepane sulfonyl aromatic substituent.

- Properties : Higher molecular weight (368.45 g/mol) and logP (1.94) due to the sulfonyl group and azepane ring .

- Applications: Potential use in kinase inhibition or as a prodrug due to its sulfonamide group .

Key Research Findings

Synthetic Efficiency: The target compound’s yield (42%) is lower than analogs like methyl 4-(indolin-1-yl)-4-oxobutanoate (61%) due to rotamer formation complicating purification .

Biological Activity : Biphenyl and indoline derivatives exhibit higher enzyme-targeting specificity than aliphatic analogs, suggesting substituent size and aromaticity are critical for binding .

Physicochemical Properties: Hydrophilic substituents (e.g., hydroxyethyl) improve polymer compatibility, while hydrophobic groups (e.g., butylamino) enhance membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.